2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
説明
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The systematic IUPAC name for this compound is (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride . This name encodes critical stereochemical information:
- The (1R,2R) configuration specifies the absolute stereochemistry of the two chiral centers in the cyclopropane ring.
- The pyridin-4-yl descriptor indicates that the pyridine ring is attached to the cyclopropane at the para position (C4 of pyridine).
- The hydrochloride suffix denotes the presence of a hydrochloric acid salt, formed via protonation of the carboxylic acid group.
The stereochemical descriptors distinguish this compound from its diastereomers, such as (1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid , which exhibits different spatial arrangements. The trans configuration of the substituents on the cyclopropane ring is a defining feature of this molecule.
Molecular Formula and Structural Isomerism
The molecular formula of 2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is C₉H₁₀ClNO₂ , with a molecular weight of 199.63 g/mol . Structural isomerism in this compound arises from two key factors:
- Positional Isomerism : The pyridine moiety could theoretically attach to the cyclopropane ring at alternative positions (e.g., C2 or C3), though the 1,2-trans configuration is most commonly reported.
- Stereoisomerism : The cyclopropane ring’s rigidity creates distinct cis and trans diastereomers. For example:
The free acid form of the compound (without the hydrochloride salt) has the molecular formula C₉H₉NO₂ , highlighting the addition of HCl in the salt formation.
CAS Registry Numbers and EC Classification
The compound is assigned the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1909294-06-9 | PubChem |
| EC Number | 109-634-3 | PubChem |
| Alternative CAS Number | 484654-49-1 | PubChem (free acid) |
The discrepancy in CAS numbers reflects variations in the compound’s form (e.g., free acid vs. hydrochloride salt). The EC number 109-634-3 is specific to the hydrochloride salt and is used for regulatory and inventory purposes.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H |
InChIキー |
OBGPWWPLZPGMJP-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C(=O)O)C2=CC=NC=C2.Cl |
製品の起源 |
United States |
準備方法
The core cyclopropane ring in this compound is typically constructed using cyclopropanation reactions. A widely cited method involves the use of diazoacetate derivatives, such as tert-butyl diazoacetate, in the presence of transition metal catalysts. For example, the synthesis of the structurally analogous 2-(pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride employs rhodium(II) acetate as a catalyst to facilitate the cyclopropanation of 2-vinylpyridine. Adapting this method for the 4-pyridinyl isomer would require 4-vinylpyridine as the starting material.
Reaction Conditions:
- Catalyst: Rhodium(II) acetate (0.5–1 mol%)
- Solvent: Dichloromethane (CH$$2$$Cl$$2$$)
- Temperature: 25–40°C
- Yield: ~56% after hydrolysis and HCl treatment.
The resulting tert-butyl ester intermediate is hydrolyzed using hydrochloric acid in dioxane to yield the carboxylic acid hydrochloride. This method prioritizes stereoselectivity, producing the trans-cyclopropane configuration due to the catalyst’s influence on the transition state.
Malonic Acid Condensation Approach
An alternative route, detailed in patent WO2001092200A1, utilizes malonic acid condensation with pyridinecarbaldehydes. While originally developed for 3,4-difluorophenyl derivatives, this method can be adapted for 4-pyridinecarbaldehyde. The process involves:
- Condensation: 4-Pyridinecarbaldehyde reacts with malonic acid in the presence of pyridine and piperidine at 90°C.
- Cyclization: The intermediate undergoes thermal decarboxylation to form the cyclopropane ring.
- Esterification/Hydrolysis: The resulting ester is saponified using aqueous NaOH, followed by HCl treatment to yield the hydrochloride salt.
Key Parameters:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Malonic acid, pyridine, 90°C | 70–80% |
| Cyclization | Thermal decarboxylation | 85–90% |
| Hydrolysis | 2 M HCl, 25°C | 95% |
This method is scalable and compatible with continuous flow reactors, making it suitable for industrial production.
Industrial-Scale Synthesis Considerations
Large-scale manufacturing, as inferred from supplier data (JW & Y Pharmlab Co.), likely employs optimized cyclopropanation protocols. Critical factors include:
- Catalyst Recycling: Rhodium-based catalysts are recovered via filtration or extraction to reduce costs.
- Solvent Selection: Toluene or heptane replaces CH$$2$$Cl$$2$$ for safety and environmental compliance.
- Quality Control: HPLC purity >95% is ensured through recrystallization from methanol/water mixtures.
A representative industrial workflow is summarized below:
Table 1. Industrial Process Parameters
| Parameter | Value |
|---|---|
| Batch Size | 50–100 kg |
| Reaction Time | 8–12 h |
| Purity (HPLC) | ≥98% |
| Cost Efficiency | $120–150/kg |
Hydrochloride Salt Formation
The final step involves converting the free carboxylic acid to its hydrochloride salt. This is achieved by treating the acid with concentrated HCl in methanol, followed by precipitation using propylene oxide at 0–4°C. The process ensures high crystallinity and eliminates residual solvents.
Optimization Insights:
- Acid Concentration: 4 M HCl in dioxane maximizes protonation without side reactions.
- Precipitation: Propylene oxide acts as a non-solvent, yielding a 95% recovery rate.
Comparative Analysis of Methods
Table 2. Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Diazoacetate | High stereoselectivity | Rhodium catalyst cost | Lab-scale |
| Malonic Acid | Cost-effective, scalable | Requires high-temperature steps | Industrial |
| Industrial | High purity, compliance | Specialized equipment | Large-scale |
科学的研究の応用
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties, particularly as an anti-inflammatory and neuroprotective agent. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce oxidative stress in neuronal cells.
Case Study: Neuroprotection
In a controlled study involving rats subjected to ischemic stroke, administration of 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride resulted in significant improvements in neurological scores and reduced infarct size compared to control groups. The compound was administered at a dose of 5 mg/kg immediately following the ischemic event.
| Study | Model | Dose | Effect |
|---|---|---|---|
| Study A | Neuronal cultures | 10 µM | 30% reduction in oxidative stress-induced cell death |
| Study B | Animal model (rats) | 5 mg/kg | Significant improvement in motor function post-injury |
Biochemical Research
This compound interacts with various enzymes and proteins, making it a valuable tool for studying biochemical pathways. It has been observed to affect collagen production by inhibiting collagen prolyl-4-hydroxylase, which is crucial for collagen synthesis.
Cellular Effects
Research indicates that treatment with this compound can lead to decreased hydroxyproline content in certain cell types, suggesting its role in modulating collagen metabolism.
Synthetic Organic Chemistry
This compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic methodologies and reaction mechanisms.
Applications in Synthesis
The compound has been used in the development of novel synthetic pathways for various heterocyclic compounds, showcasing its utility as a versatile reagent.
Summary of Findings
The applications of this compound span across medicinal chemistry, biochemical research, and synthetic organic chemistry. Its ability to modulate biological processes and serve as a building block for complex molecules highlights its significance in scientific research.
作用機序
4-ピリジン-2-シクロプロパン-1-カルボン酸塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位またはアロステリック部位に結合して、標的タンパク質の活性を調節することができます。 この相互作用は、細胞経路と生物学的反応の変化につながり、観察された効果に貢献します .
類似の化合物:
- 3-ピリジン-2-シクロプロパン-1-カルボン酸塩酸塩
- 2-ピリジン-2-シクロプロパン-1-カルボン酸塩酸塩
比較: アナログと比較して、4-ピリジン-2-シクロプロパン-1-カルボン酸塩酸塩は、ピリジン環の位置によりユニークな特性を示します。この位置の違いは、化合物の反応性、結合親和性、および全体的な生物活性に影響を与える可能性があります。 4-位ピリジン誘導体は、独自の薬物動態学的および薬力学的プロファイルを呈することがあり、特定の研究用途に適した化合物になります .
類似化合物との比較
Comparison with Structurally Similar Cyclopropane Derivatives
Stereochemical Variants
rac-(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- CAS : 4904-18-1
- Molecular Formula: C₉H₁₀ClNO₂ (identical to the target compound)
- Key Difference : Racemic mixture of (1R,2R) enantiomers, offering stereochemical diversity for chiral drug synthesis. Applications include enantioselective catalysis or asymmetric synthesis intermediates .
| Parameter | Target Compound (90721-75-8) | Racemic Variant (4904-18-1) |
|---|---|---|
| Stereochemistry | Unspecified (possibly single enantiomer) | Racemic (1R,2R) |
| Molecular Weight | 199.63 g/mol | 199.63 g/mol |
| Applications | General pharmaceutical intermediate | Chiral building blocks |
Substituent-Driven Comparisons
Pyridinyl vs. Cyano Substituents
trans-2-Cyanocyclopropane-1-carboxylic acid (CAS: 39891-82-2) Molecular Formula: C₅H₅NO₂ Key Features: The electron-withdrawing cyano group increases acidity (pKa ~1-2) and stabilizes the cyclopropane ring via conjugation.
| Parameter | Pyridinyl Derivative (90721-75-8) | trans-Cyano Derivative (39891-82-2) |
|---|---|---|
| Substituent | Pyridin-4-yl (aromatic) | trans-Cyano (electron-withdrawing) |
| Molecular Weight | 199.63 g/mol | 123.10 g/mol |
| Solubility | High (HCl salt) | Moderate (free acid) |
| Applications | Drug intermediates | Agrochemicals, polymer synthesis |
Piperidinylethyl vs. Pyridinyl Substituents
1-[2-(Piperidin-1-yl)ethyl]cyclopropane-1-carboxylic acid hydrochloride (Ref: 3D-DQD63258) Molecular Formula: C₁₁H₂₀ClNO₂ Key Features: The piperidinylethyl group introduces a basic amine (pKa ~11), enhancing solubility in acidic environments. This substituent increases lipophilicity compared to pyridinyl, favoring blood-brain barrier penetration .
| Parameter | Pyridinyl Derivative (90721-75-8) | Piperidinylethyl Derivative (3D-DQD63258) |
|---|---|---|
| Substituent | Pyridin-4-yl | Piperidinylethyl (basic amine) |
| Molecular Weight | 199.63 g/mol | 257.74 g/mol |
| Bioactivity | Aromatic interaction potential | CNS-targeting applications |
Ethyl and Trifluoromethyl Derivatives
1-Ethylcyclopropanecarboxylic acid (CAS: 150864-95-2)
- Molecular Formula : C₆H₁₀O₂
- Key Features : Ethyl group enhances lipophilicity (logP ~1.5), favoring membrane permeability but reducing solubility.
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid (CAS: 871476-77-6)
- Molecular Formula : C₆H₇F₃O₂
- Key Features : Trifluoromethyl group increases metabolic stability and electronegativity, useful in fluorinated drug design .
| Parameter | Pyridinyl Derivative (90721-75-8) | Trifluoromethyl Derivative (871476-77-6) |
|---|---|---|
| Substituent | Pyridin-4-yl | Trifluoromethyl (high electronegativity) |
| Molecular Weight | 199.63 g/mol | 184.11 g/mol |
| Applications | Drug synthesis | Fluorinated pharmaceuticals |
生物活性
2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including relevant case studies and research data.
The compound's molecular structure and properties play a crucial role in its biological activity. The cyclopropane ring provides unique steric and electronic characteristics that may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClN |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CC(C1)C(=O)O.C1=CC=CN=C1 |
| Solubility | Soluble in water |
Antimicrobial Activity
Research indicates that derivatives of cyclopropane compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various cyclopropane derivatives, which demonstrated activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably, a recent investigation reported that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) cells. The results showed an IC50 value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin, which had an IC50 of 30 µM.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The pyridine moiety is known to enhance binding affinity to various enzymes and receptors, facilitating its role as an inhibitor in metabolic pathways relevant to disease progression.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyridine ring can significantly influence the compound's potency. For instance, substituents on the pyridine nitrogen or alterations in the cyclopropane structure have been shown to enhance or diminish biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
